{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride
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Overview
Description
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an appropriate amine with a halogenated azetidine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized azetidine compounds.
Scientific Research Applications
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine class, known for its basic structural framework.
N-methylazetidine: A derivative with a methyl group attached to the nitrogen atom.
N,N-dimethylazetidine: A compound with two methyl groups attached to the nitrogen atom.
Uniqueness
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H16Cl2N2 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
InChI Key |
PKSXEGURRRQQHA-QYCVXMPOSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCN1.Cl.Cl |
Canonical SMILES |
CN(C)CC1CCN1.Cl.Cl |
Origin of Product |
United States |
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